D-Praziquanamine

Chiral resolution Enantiomeric purity Drug synthesis

D-Praziquanamine is the (R)-enantiomer of praziquanamine, the indispensable chiral building block for the streamlined, high-yield synthesis of the active (R)-Praziquantel API. Using the racemic form or the L-enantiomer leads to an inactive or mixed final product. This enantiopure intermediate eliminates costly post‑synthetic chiral resolution, ensuring API critical quality attributes. It also serves as the primary reference standard for the descyclohexylcarbonyl impurity in HPLC methods and as a negative control in stereospecificity studies.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 55375-92-3
Cat. No. B3037713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Praziquanamine
CAS55375-92-3
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1CN2C(CNCC2=O)C3=CC=CC=C31
InChIInChI=1S/C12H14N2O/c15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-4,11,13H,5-8H2/t11-/m0/s1
InChIKeyGTRDOUXISKJZGL-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Praziquanamine (CAS 55375-92-3): The Preferred Chiral Control for Praziquantel Research


D-Praziquanamine (CAS: 55375-92-3) is the (R)-enantiomer of the praziquanamine chiral amine intermediate, a key building block in the synthesis of the anthelmintic drug Praziquantel . This compound is defined by its stereochemistry, containing a single defined atom stereocenter, and is characterized by its molecular formula C12H14N2O, a molecular weight of 202.25, and an XLogP3 value of 0.7 . As an enantiopure compound, D-Praziquanamine is chemically identical to its L-counterpart but with a mirror-image three-dimensional orientation, a distinction that is critically important in the context of the (R)-Praziquantel active pharmaceutical ingredient (API) [1].

Why Substituting D-Praziquanamine with L-Praziquanamine or Racemate Compromises Praziquantel Research


Substituting D-Praziquanamine with its enantiomer L-Praziquanamine (CAS 99746-73-3) or the racemic (±)-Praziquanamine (CAS 61196-37-0) is not scientifically equivalent due to the absolute requirement for stereochemical fidelity in the synthesis of (R)-Praziquantel, the therapeutically active eutomer [1]. The final drug product's efficacy hinges on the correct (R)-configuration. Using the incorrect enantiomer or a racemic mixture as an intermediate would lead to the production of the inactive (S)-Praziquantel distomer or a racemic mixture, respectively, thus failing to meet the critical quality attributes (CQAs) of the API [1][2]. Furthermore, in analytical applications, the distinct stereochemistry of D-Praziquanamine enables its specific use as a negative control to validate chiral separation methods and confirm the biological inactivity of the (R)-enantiomer core, a function that a racemic mixture cannot precisely fulfill .

Quantitative Evidence for Selecting D-Praziquanamine: Chiral Purity, Inactivity, and Analytical Utility


Defined Chiral Purity vs. Racemic Mixtures for (R)-Praziquantel Synthesis

D-Praziquanamine is a specific, single enantiomer with one defined atom stereocenter, whereas racemic praziquanamine is a 50:50 mixture of the (R) and (S) forms . The use of D-Praziquanamine as an intermediate is required for the efficient synthesis of the active (R)-Praziquantel enantiomer [1].

Chiral resolution Enantiomeric purity Drug synthesis

Validated Biological Inactivity as an Experimental Control

D-Praziquanamine is established in the literature as the inactive isomer of L-Praziquanamine . In biological assays, it does not exhibit the antiparasitic activity associated with the (R)-Praziquantel series, whereas (R)-Praziquantel is the active eutomer against juvenile S. mansoni . This functional distinction is a direct result of the compound's stereochemistry .

Schistosoma mansoni Anthelmintic Control compound

Traceable Identity as a Chiral Process-Related Impurity Standard

D-Praziquanamine serves as a well-defined, single-enantiomer standard for the identification and quantification of the corresponding chiral impurity in (R)-Praziquantel API . The racemic mixture (±)-Praziquanamine is a known Praziquantel Impurity 2 (descyclohexylcarbonyl impurity) [1]. Using the specific D-enantiomer allows for more precise analytical method development and validation compared to using the racemate .

Pharmaceutical impurity Reference standard Quality Control

High-Value Application Scenarios for D-Praziquanamine in Research and Manufacturing


Synthesis of Enantiopure (R)-Praziquantel API

D-Praziquanamine is the critical chiral intermediate for the streamlined, high-yield synthesis of the active (R)-Praziquantel, circumventing the inefficiencies and costs of post-synthetic chiral resolution of the final product . Its procurement ensures a direct route to the desired enantiomer, essential for manufacturing a high-purity, effective anthelmintic drug .

Method Development for Chiral Purity Analysis

Analytical chemists developing or validating stability-indicating HPLC methods for Praziquantel API require D-Praziquanamine as a primary reference standard for the descyclohexylcarbonyl impurity . Its defined stereochemistry allows for the precise quantification of this process-related impurity, ensuring compliance with regulatory standards such as those from the USP and EP [3].

Structure-Activity Relationship (SAR) Studies in Parasitology

In biological research, D-Praziquanamine serves as an essential control to confirm the stereospecificity of the anthelmintic effect. By demonstrating inactivity in S. mansoni models where the (R)-enantiomer shows activity, researchers can validate that observed effects are due to the correct three-dimensional configuration of the Praziquantel pharmacophore .

Chemical Biology Research on Natural Product Analogs

Since L-Praziquanamine is reported as a natural product , D-Praziquanamine is the ideal non-natural, enantiomeric counterpart for comparative studies. It is used to probe the stereochemical dependence of biological interactions, such as enzyme activation, where derivatives of praziquanamine have shown specific activity [3].

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